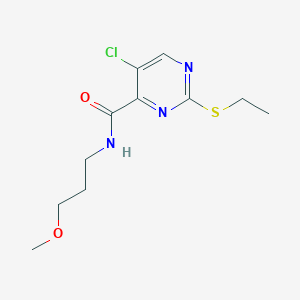![molecular formula C18H15F2NO5S2 B12210050 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole](/img/structure/B12210050.png)
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole is a complex organic compound characterized by the presence of fluorophenyl, sulfonyl, and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and sulfonyl intermediates, followed by their coupling with the oxazole ring under controlled conditions. Common reagents used in these reactions include fluorobenzene, sulfonyl chlorides, and oxazole derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with specific temperature, solvent, and catalyst requirements.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted fluorophenyl derivatives. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfonyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The oxazole ring may also contribute to the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)sulfone: This compound shares the fluorophenyl and sulfonyl groups but lacks the oxazole ring.
4,4’-Difluorodiphenyl sulfone: Similar in structure but with different functional groups and properties.
4-Fluorophenyl sulfone: Contains the fluorophenyl and sulfonyl groups but differs in overall structure.
Uniqueness
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15F2NO5S2 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-propan-2-ylsulfonyl-1,3-oxazole |
InChI |
InChI=1S/C18H15F2NO5S2/c1-11(2)27(22,23)18-17(28(24,25)15-9-7-14(20)8-10-15)21-16(26-18)12-3-5-13(19)6-4-12/h3-11H,1-2H3 |
InChI Key |
YFHSBJXEKSOQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2Z)-3-(5-chloro-2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12209973.png)
![3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12209976.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B12209980.png)
![4-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12209987.png)
![5-chloro-N-(4-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12209993.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12209995.png)
![2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12209998.png)
![(2Z)-2-(3-methoxybenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12210000.png)
![Methyl 4,5-dimethoxy-2-{[(4-methylpiperazinyl)thioxomethyl]amino}benzoate](/img/structure/B12210015.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylprolinamide](/img/structure/B12210038.png)
![6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one](/img/structure/B12210042.png)
![5-Pyridin-4-yltetrazolo[1,5-c]quinazoline](/img/structure/B12210045.png)
![6-oxo-1-phenyl-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B12210054.png)
